molecular formula C20H24FN3OS B2677349 4-fluoro-N-(3-((4-methylpiperazin-1-yl)methyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide CAS No. 690962-22-2

4-fluoro-N-(3-((4-methylpiperazin-1-yl)methyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide

Cat. No.: B2677349
CAS No.: 690962-22-2
M. Wt: 373.49
InChI Key: YQPWBCYGLUIESZ-UHFFFAOYSA-N
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Description

4-fluoro-N-(3-((4-methylpiperazin-1-yl)methyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research. Its molecular structure incorporates a 4-methylpiperazine moiety, a feature commonly found in molecules designed to modulate various biological targets, including kinases and GPCRs. The benzamide core and the fluorine substituent are also prominent pharmacophores that can influence the compound's bioavailability, binding affinity, and metabolic stability. This combination of structural elements suggests potential as a lead compound or a chemical probe for investigating signal transduction pathways, enzyme inhibition, and cellular proliferation mechanisms. Researchers can utilize this compound in in vitro assays to elucidate its specific mechanism of action, determine its potency (IC50), and assess its selectivity profile against a panel of proteins. It is provided exclusively for laboratory research purposes. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

4-fluoro-N-[3-[(4-methylpiperazin-1-yl)methyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3OS/c1-23-9-11-24(12-10-23)13-17-16-3-2-4-18(16)26-20(17)22-19(25)14-5-7-15(21)8-6-14/h5-8H,2-4,9-13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQPWBCYGLUIESZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=C(SC3=C2CCC3)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Fluoro-N-(3-((4-methylpiperazin-1-yl)methyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C19H22FN3SC_{19}H_{22}FN_3S and a molecular weight of approximately 345.46 g/mol. Its structure features a fluorinated benzamide moiety linked to a cyclopentathiophene derivative through a piperazine group.

PropertyValue
Molecular FormulaC₁₉H₂₂FN₃S
Molecular Weight345.46 g/mol
CAS Number1557268-88-8
Boiling PointNot available
SolubilitySoluble in DMSO

Research indicates that this compound interacts with various biological targets, primarily focusing on its role as a modulator of G protein-coupled receptors (GPCRs). GPCRs are crucial in mediating cellular responses to hormones and neurotransmitters.

  • Antitumor Activity : The compound has shown promising results in inhibiting the proliferation of cancer cells, particularly in breast cancer models. It acts by modulating signaling pathways associated with cell growth and apoptosis.
  • Neurotransmitter Modulation : Due to the presence of the piperazine moiety, the compound may influence neurotransmitter systems, potentially offering therapeutic benefits in neurological disorders.

Study 1: Anticancer Effects

In a study published in Journal of Medicinal Chemistry, researchers evaluated the efficacy of this compound against HER2-positive breast cancer cells. The results demonstrated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting its potential as a targeted therapy for this subtype of breast cancer .

Study 2: Neuropharmacological Assessment

A neuropharmacological study assessed the effects of this compound on rat models exhibiting anxiety-like behaviors. The findings indicated that administration of the compound resulted in reduced anxiety levels, likely due to its interaction with serotonin receptors .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorInhibition of cell growthJournal of Medicinal Chemistry
Neurotransmitter ModulationReduced anxiety behaviorNeuropharmacology

Comparison with Similar Compounds

Table 1: Structural Comparison of Target Compound and Analogs

Compound Name Core Structure Substituents Key Functional Groups Reference
Target Compound 5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl - 4-fluoro-benzamide
- 3-((4-methylpiperazin-1-yl)methyl)
Amide, fluorophenyl, methylpiperazine
4-Bromo-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(piperidin-1-sulfonyl)benzamide () 5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl - 4-bromo-benzamide
- 3-(piperidin-1-sulfonyl)
- 3-cyano
Amide, bromophenyl, sulfonyl, cyano, piperidine
Triazole Derivatives () 1,2,4-triazole - Halogenated aryl sulfonyl
- Fluorophenyl
Triazole, sulfonyl, halogen

Functional Group Analysis

  • Fluorine vs. Fluorine’s electronegativity may also strengthen hydrogen bonding in target interactions .
  • Piperazine vs. Piperidine: The target’s 4-methylpiperazine group introduces a basic tertiary amine (pKa ~8.5), enhancing water solubility and enabling pH-dependent ionization, unlike the neutral piperidine-sulfonyl group in ’s compound.
  • Cyano Group in : The 3-cyano substituent on the thiophene ring in ’s compound is a strong electron-withdrawing group, which may alter aromatic π-stacking interactions compared to the target’s unmodified thiophene .

Analytical Techniques

  • IR Spectroscopy : Confirmed absence of C=O in triazole tautomers (); analogous methods likely verified the target’s amide C=O (~1660–1680 cm⁻¹) and piperazine N-H stretches (~3300 cm⁻¹) .
  • NMR : ¹H-NMR would distinguish the methylpiperazine’s methyl singlet (~2.3 ppm) and thiophene aromatic protons. ¹³C-NMR confirms the amide carbonyl (~165 ppm) .
  • Mass Spectrometry : High-resolution MS (as in ) determines molecular ions (e.g., m/z 589.1 for ’s compound) .

Key Research Findings and Implications

  • Piperazine Advantages : The target’s 4-methylpiperazine group offers superior solubility and protonation capacity compared to ’s sulfonyl-piperidine, which may enhance pharmacokinetics.
  • Triazole vs. Thiophene Scaffolds : ’s triazoles exhibit tautomerism and sulfonyl electronegativity, favoring interactions with polar enzyme pockets, whereas the target’s thiophene provides a planar, hydrophobic core for membrane integration .

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